![molecular formula C21H22ClN3O B2549770 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone CAS No. 1795471-32-7](/img/structure/B2549770.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone
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Description
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is also known as BIA-10-2474 and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids.
Scientific Research Applications
Antifungal and Antibacterial Activities
Compounds structurally related to 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone have been synthesized and tested for their antimicrobial properties. For instance, a series of azole-containing piperazine derivatives exhibited moderate to significant antibacterial and antifungal activities in vitro, highlighting the potential of such compounds in antimicrobial drug development (Gan, Fang, & Zhou, 2010).
Heme Oxygenase Inhibition
Another research focus has been the design and synthesis of derivatives acting as selective inhibitors of heme oxygenases, which are enzymes involved in heme catabolism. Compounds with a structure closely related to 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone have shown promise as potent inhibitors, offering insights into potential therapeutic applications for conditions related to heme metabolism (Roman et al., 2010).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds starting from benzimidazole derivatives has been explored for various pharmacological evaluations. These syntheses often aim to produce molecules with potential anticancer, antibacterial, and antifungal activities. A research study focusing on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds demonstrated the efficiency of such methods in creating pharmacologically active substances, indicating a broad application in drug discovery and development (Mistry & Desai, 2006).
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. By synthesizing and evaluating a variety of benzimidazole-containing compounds, researchers have identified several with significant in vitro anticancer activity. This suggests that modifications to the benzimidazole core, similar to the structure of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone, could lead to the development of new anticancer agents (Rashid, Husain, & Mishra, 2012).
Bio-Imaging Applications
Additionally, the luminescent properties of certain benzimidazole derivatives have been utilized in bio-imaging applications. The assembly of highly stable luminescent clusters based on benzimidazole frameworks demonstrates their utility in sensitive and biocompatible fluorescent probes for in vivo and in vitro imaging. This application is particularly important for detecting small tumors and other pathological conditions, showcasing the versatility of benzimidazole derivatives in medical diagnostics (Zeng et al., 2016).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4-chlorophenyl)azepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-10-8-16(9-11-18)17-5-3-4-12-24(13-17)21(26)14-25-15-23-19-6-1-2-7-20(19)25/h1-2,6-11,15,17H,3-5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTZRSPZYVCZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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